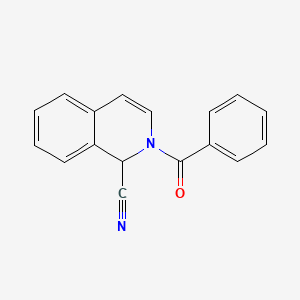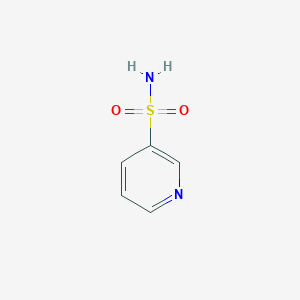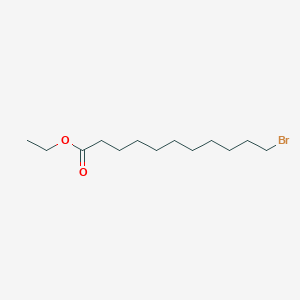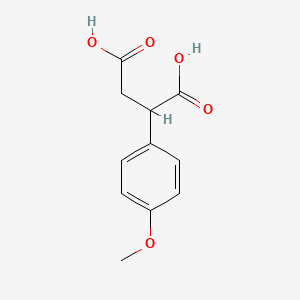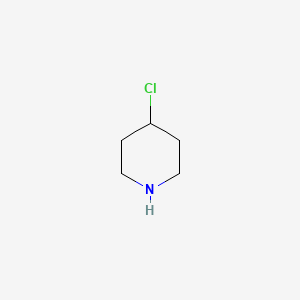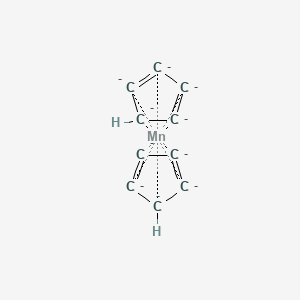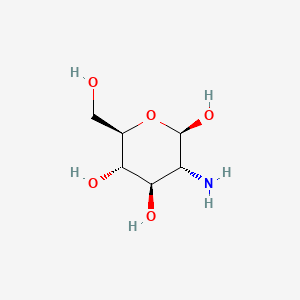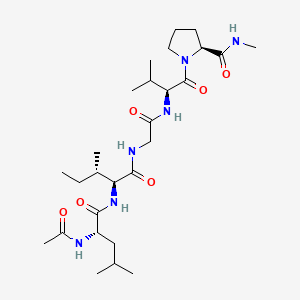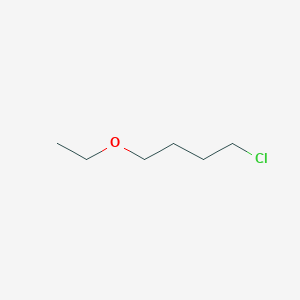
Tetrabromosilane
描述
Tetrabromosilane, also known as silicon tetrabromide, is an inorganic compound with the chemical formula SiBr₄. It is a colorless liquid with a suffocating odor due to its tendency to hydrolyze, releasing hydrogen bromide. The general properties of this compound closely resemble those of silicon tetrachloride .
准备方法
Synthetic Routes and Reaction Conditions: Tetrabromosilane is synthesized by the reaction of silicon with hydrogen bromide at high temperatures, typically around 600°C. The reaction can be represented as: [ \text{Si} + 4 \text{HBr} \rightarrow \text{SiBr}_4 + 2 \text{H}_2 ] Side products of this reaction include dibromosilane (SiH₂Br₂) and tribromosilane (SiHBr₃) .
Industrial Production Methods: In industrial settings, this compound can also be produced by treating a silicon-copper mixture with bromine. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: Tetrabromosilane undergoes various types of chemical reactions, including:
Reduction: this compound can be reduced by hydrides or complex hydrides to form silane (SiH₄). [ 4 \text{R}_2\text{AlH} + \text{SiBr}_4 \rightarrow \text{SiH}_4 + 4 \text{R}_2\text{AlBr} ]
Substitution: It can react with alcohols, amines, and alkyl groups to form alkoxides, amides, and alkyls, respectively. [ \text{SiBr}_4 + 4 \text{ROH} \rightarrow \text{Si(OR)}_4 + 4 \text{HBr} ]
Common Reagents and Conditions:
Hydrides: Used in reduction reactions.
Alcohols and Amines: Used in substitution reactions.
Major Products:
Silane (SiH₄): Formed from reduction reactions.
Tetraalkoxysilane (Si(OR)₄): Formed from substitution reactions with alcohols
科学研究应用
Tetrabromosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silicon-based compounds and materials.
Biology: Utilized in the preparation of silicon nanocrystals, which have applications in bioimaging and biosensing.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-based structures.
Industry: Employed in the production of photoluminescent silicon nanocrystals by chemical reduction with alkaline metals
作用机制
The mechanism of action of tetrabromosilane primarily involves its ability to act as a Lewis acid. It can form adducts with Lewis bases, which makes it useful in various chemical reactions. The strength of the silicon-bromine bonds decreases in the order: Si-F > Si-Cl > Si-Br > Si-I, which influences its reactivity and applications .
相似化合物的比较
- Silicon Tetrachloride (SiCl₄)
- Silicon Tetrafluoride (SiF₄)
- Silicon Tetraiodide (SiI₄)
Comparison:
- Melting and Boiling Points: The melting and boiling points of tetrabromosilane are higher than those of silicon tetrachloride and silicon tetrafluoride but lower than those of silicon tetraiodide.
- Bond Strength: The silicon-bromine bond in this compound is weaker than the silicon-chlorine and silicon-fluorine bonds but stronger than the silicon-iodine bond.
- Lewis Acidity: this compound is a stronger Lewis acid compared to silicon tetraiodide but weaker than silicon tetrachloride and silicon tetrafluoride .
This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
tetrabromosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br4Si/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMYMZGQVTROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiBr4, Br4Si | |
| Record name | silicon(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silicon tetrabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_tetrabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064872 | |
| Record name | Silicon tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-66-4 | |
| Record name | Silicon bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON TETRABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAC9YWL42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is a simple method for synthesizing Tetrabromosilane?
A1: A near-quantitative yield of this compound can be achieved by reacting Phenyltribromosilane (C6H5SiBr3) with a mixture of Hydrogen Bromide (HBr) and Aluminum Tribromide (AlBr3) [, ]. This process starts with Phenyltrichlorosilane (C6H5SiCl3), which is converted to Phenylsilane (C6H5SiH3) using Lithium Aluminum Hydride (LiAlH4), and subsequently to Phenyltribromosilane (C6H5SiBr3) with Bromine (Br2) [].
Q2: How does this compound contribute to the production of solar-grade silicon?
A2: this compound, along with hydrogen, can be used as a feedstock in a high-velocity continuous-flow reactor to produce solar-grade silicon [, ]. In this process, preheated silicon particles act as nucleation and deposition sites. The hydrogen reduces the this compound at high temperatures, leading to the deposition of silicon [, ].
Q3: What is the role of preheated silicon particles in the reduction of this compound for silicon production?
A3: Preheated silicon particles are crucial in the hydrogen reduction of this compound as they provide nucleation and deposition sites for the silicon produced during the reaction []. This contributes to the formation of solar-grade polycrystalline silicon.
Q4: Has the reactivity of this compound with other compounds been investigated?
A4: Yes, research has explored the reactivity of this compound with 1,3,5-Trimethyl-1,3,5-triazacyclohexane (TMTAC). The reaction primarily leads to the formation of a tridentate complex where the silicon atom in this compound achieves a coordination number of six []. This complex, [{(MeNCH2}3)SiBr3]+ Br-, exhibits a distorted trigonal-antiprismatic geometry around the silicon atom [].
Q5: What insights do we have regarding the thermal decomposition of this compound?
A5: While specific details are limited within the provided abstracts, research exists on the thermal decomposition of this compound and its relationship to depositing crystalline silicon []. This suggests investigations into the mechanisms and conditions under which this compound breaks down at elevated temperatures, potentially influencing silicon deposition characteristics.
Q6: Are there studies on the chemical kinetics of this compound reactions?
A6: Yes, research exists focusing on the chemical kinetics of this compound reactions, particularly with oxygen []. This area likely delves into the reaction rates, pathways, and influencing factors when this compound interacts with oxygen, providing insights into its reactivity and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



